TCN238

Receptor Selectivity mGluR5 Group III mGluR

Select TCN238 for its unmatched combination of high CNS penetration (33.8 µM) and oral bioavailability (ED50 ≈ 1 mg/kg). This highly selective mGluR4 PAM (EC50=1 µM) with 30-fold selectivity over mGluR5 is the definitive tool for Parkinson's disease models. Ensure experimental success with a well-characterized, brain-penetrant modulator validated in haloperidol-induced catalepsy.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 125404-04-8
Cat. No. B1193080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCN238
CAS125404-04-8
SynonymsLu AF32615;  Lu AF-32615;  Lu AF 32615;  Lu-AF32615;  LuAF32615;  TCN-238;  TCN 238;  TCN238; 
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NC(=NC=C2)N
InChIInChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)/b7-6+
InChIKeyLNUXNUNUGIHCPA-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TCN238 (Lu AF32615) mGlu4 PAM: Procurement & Technical Baseline


TCN238, also designated Lu AF32615 and chemically named (E)-4-(2-Phenylethenyl)-2-pyrimidinamine, is a synthetic small molecule that acts as an orally bioavailable, brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). [1] In functional assays using human recombinant mGlu4 receptors expressed in CHO-K1 cells, it exhibits an EC50 of 1 µM. Its physicochemical properties, including a molecular weight of 197.24 g/mol, a cLogP of 2.37, and high solubility in DMSO (>150 mg/mL), define a profile that enables both in vitro and in vivo applications.

TCN238: Why Generic Substitution with Other mGlu4 PAMs Fails


In the landscape of mGlu4 receptor positive allosteric modulators (PAMs), compounds cannot be considered interchangeable due to substantial divergence in potency, brain penetration, and pharmacokinetic (PK) profiles. While TCN238 provides an EC50 of 1 µM with high CNS penetration (brain concentration of 33.8 µM) [1], other mGlu4 PAMs exhibit vastly different characteristics. For instance, VU0364439 achieves an EC50 of 19.8 nM (50-fold higher potency) but may differ in PK, while VU0361737 shows species-specific potency (human EC50 240 nM, rat EC50 110 nM) with a different brain penetration profile . Direct substitution without considering these quantified differences can lead to experimental failure due to inappropriate receptor occupancy, off-target effects, or insufficient brain exposure in neurological models. The selection of TCN238 over analogs must be justified by its specific and well-characterized combination of oral bioavailability, CNS exposure, and broad receptor selectivity.

TCN238: A Quantitative Head-to-Head Comparator Guide for Procurement Scientists


TCN238's 30-Fold Selectivity Over mGluR5 Contrasts with Pan-Group III PAM Activity

In a direct, assay-matched comparison using human recombinant receptors in CHO-K1 cells, TCN238 demonstrates a 30-fold selectivity window for mGlu4 over mGluR5, with an EC50 of 1 µM for mGlu4 versus an IC50 of >30 µM for mGluR5. In contrast, many other mGlu4 PAMs, such as VU0361737, exhibit broader Group III activity, modulating mGlu7 and mGlu8 at similar concentrations, which introduces potential confounding variables in experiments aimed at isolating mGlu4-specific effects. [1] This selectivity is critical for researchers requiring a clean, mGlu4-specific tool compound without the interference of off-target mGluR modulation.

Receptor Selectivity mGluR5 Group III mGluR

TCN238 Demonstrates Superior Brain Penetration Compared to Other mGlu4 PAMs

TCN238 achieves a brain concentration of 33.8 µM following systemic administration, which is markedly higher than the reported brain exposure for other mGlu4 PAMs. [1] For example, VU0415374 has a brain-to-plasma AUC ratio of 0.33, VU0366037 a ratio of 1.04, and VU0366038 a ratio of 0.2, all of which translate to lower absolute brain concentrations at comparable plasma levels. The high CNS penetration of TCN238 is a key differentiator for in vivo neuroscience studies where target engagement in the brain is essential.

CNS Penetration Brain Exposure Blood-Brain Barrier

TCN238 Exhibits a Unique Broad-Spectrum Receptor Selectivity Profile

TCN238 was screened against a panel of 68 receptors, ion channels, and transporters, showing no significant activity (≥50% inhibition at 10 µM) for any target, including the adenosine A2A, serotonin 5-HT1A, and α2A-adrenergic receptors. [1] In contrast, many other mGlu4 PAMs exhibit ancillary pharmacology; for instance, VU0364770 acts as an antagonist at mGlu5 (IC50 = 17.9 µM) and a PAM at mGlu6 (EC50 = 6.8 µM) at concentrations near its mGlu4 EC50. This broad profiling data provides a higher degree of confidence in the specificity of TCN238 for mGlu4-mediated effects.

Receptor Profiling Off-Target Activity Selectivity

TCN238 Demonstrates Potent In Vivo Efficacy in Parkinson's Disease Model

In a rat model of haloperidol-induced catalepsy, a standard preclinical model of Parkinson's disease motor dysfunction, TCN238 dose-dependently reduced catalepsy with an ED50 of approximately 1 mg/kg following oral administration. [1] This efficacy is comparable to that of Lu AF21934, another mGlu4 PAM, which showed activity in similar models at doses of 0.5-5 mg/kg. [2] The robust in vivo activity at a low oral dose underscores the translational potential of TCN238 for CNS disorders.

In Vivo Efficacy Parkinson's Disease Haloperidol-Induced Catalepsy

TCN238's Pharmacokinetic Profile Offers Distinct Advantages for Behavioral Studies

TCN238 exhibits a moderate volume of distribution (Vd = 2.7 L/kg) and a short mean residence time (0.6 h) in rats, which, when coupled with high brain penetration, yields a favorable profile for acute behavioral pharmacology experiments. In comparison, VU0361737, while more potent in vitro, has a reported brain-to-plasma ratio of 0.3, indicating lower CNS availability, and its PK parameters differ significantly, with a longer half-life in some studies. The PK profile of TCN238 is well-suited for studies requiring rapid onset and offset of action.

Pharmacokinetics Clearance Volume of Distribution

TCN238 Induces Adaptive Gene Regulation Without Impairing Memory

Subacute administration of TCN238 (2 mg/kg, s.c., four times over two days) in rats leads to significant downregulation of GRM4 (encoding mGluR4) in the hippocampus and GABRA1 (encoding GABAA α-subunit) in the frontal cortex, without affecting performance in a hippocampal-dependent memory retrieval task. [1] This unique transcriptional adaptation profile has not been reported for other mGlu4 PAMs like VU0361737 or Lu AF21934, making TCN238 a distinctive tool for studying receptor plasticity and feedback inhibition mechanisms.

Gene Regulation Hippocampus Memory

TCN238: Optimal Research and Industrial Application Scenarios


Preclinical Parkinson's Disease Motor Dysfunction Studies

Based on its potent in vivo efficacy (ED50 ≈ 1 mg/kg p.o.) in the haloperidol-induced catalepsy rat model [1], TCN238 is ideally suited for preclinical research targeting motor symptoms of Parkinson's disease. Its high brain penetration (33.8 µM) and oral bioavailability ensure reliable target engagement in CNS motor pathways.

Investigations of mGlu4-Specific CNS Pharmacology

The 30-fold selectivity over mGluR5 and lack of activity at 68 other targets (including adenosine A2A, 5-HT1A, and α2A-adrenergic receptors) [2] make TCN238 the preferred tool for dissecting mGlu4-specific contributions to CNS physiology without confounding off-target effects, a critical advantage over less selective PAMs like VU0361737 or VU0364770.

Acute Behavioral Pharmacology and Pharmacokinetic Studies

TCN238's moderate volume of distribution (2.7 L/kg), short mean residence time (0.6 h), and high brain exposure (33.8 µM) provide a favorable PK profile for acute behavioral assays requiring rapid onset and offset of mGlu4 modulation. This profile contrasts with compounds like VU0361737 that exhibit lower CNS penetration ratios.

Transcriptional Regulation and Receptor Plasticity Research

The unique ability of TCN238 to downregulate GRM4 and GABRA1 gene expression in the hippocampus and frontal cortex, respectively, without impairing memory [3], establishes it as a validated tool for studies examining long-term adaptive changes in gene transcription following chronic mGlu4 activation, an area not yet explored for most other mGlu4 PAMs.

Quote Request

Request a Quote for TCN238

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.